

Mass Spectrometry Fragmentation Pattern of 3'-Aminoacetophenone Oxime

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Compound of Interest

Compound Name: 3'-Aminoacetophenone oxime

CAS No.: 6011-18-3

Cat. No.: B1623552

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Executive Summary & Comparison Overview

3'-Aminoacetophenone oxime (MW 150.18 Da) is a critical intermediate in the synthesis of functionalized anilines and heterocycles. In mass spectrometry (MS), particularly Electron Ionization (EI), it displays a distinct fragmentation signature driven by the stability of the aromatic amine and the labile nature of the oxime (C=N-OH) bond.

The primary challenge in analyzing this compound is distinguishing it from its structural isomers (2'- and 4'-amino analogs) and its ketone precursor. The 3'-isomer (meta) follows a "classical" oxime fragmentation pathway, unlike the 2'-isomer (ortho), which frequently undergoes rapid cyclization-induced dehydration.

Quick Comparison: Target vs. Alternatives

Feature	3'-Aminoacetophenone Oxime (Target)	2'-Aminoacetophenone Oxime (Ortho-Isomer)	3'-Aminoacetophenone (Ketone Precursor)
Molecular Ion (M ⁺)	m/z 150 (Strong)	m/z 150 (Variable)	m/z 135 (Base Peak)
Primary Loss	M-17 (OH) m/z 133	M-18 (H ₂ O) m/z 132	M-15 (CH ₃) m/z 120
Diagnostic Mechanism	Beckmann-like rearrangement to amide	Ortho-effect cyclization (Benzisoxazole formation)	-Cleavage
Base Peak (Typical)	m/z 150 or 108	m/z 132 or 104	m/z 135

Experimental Methodology

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port (a common issue with oximes) does not obscure the true mass spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Sample Preparation: Dissolve 1 mg of **3'-aminoacetophenone oxime** in 1 mL of HPLC-grade methanol or acetonitrile. Derivatization (e.g., TMS) is optional but recommended if peak tailing is observed.
- Inlet Conditions:
 - Temperature: 250°C (Note: If thermal degradation is suspected, lower to 200°C).
 - Mode: Splitless (0.5 min) then Split (20:1).
- MS Source Conditions (EI):

- Ionization Energy: 70 eV (Standard).
- Source Temperature: 230°C.[1]
- Scan Range: m/z 40–200.
- Quality Control: Inject a blank solvent followed by a standard acetophenone oxime check. The appearance of m/z 135 (M+) confirms system readiness.

Fragmentation Mechanisms & Pathway Analysis[1][3][4]

The fragmentation of **3'-aminoacetophenone oxime** is governed by three competing mechanisms:

-cleavage, N-O bond homolysis, and a radical-induced rearrangement (Beckmann-type).

A. Molecular Ion & Alpha-Cleavage[3][5]

- m/z 150 (): The molecular ion is typically prominent due to the stabilizing effect of the aromatic ring.
- m/z 135 (): Cleavage of the methyl group adjacent to the oxime carbon. This mimics the behavior of the ketone precursor but is shifted by +15 Da due to the oxime nitrogen.

B. Loss of Hydroxyl Radical (N-O Cleavage)

- m/z 133 (): A characteristic cleavage for oximes. The radical cation loses the neutral OH species to form a resonance-stabilized nitrilium-like cation ().

C. The "Beckmann-Like" Rearrangement (Major Pathway)

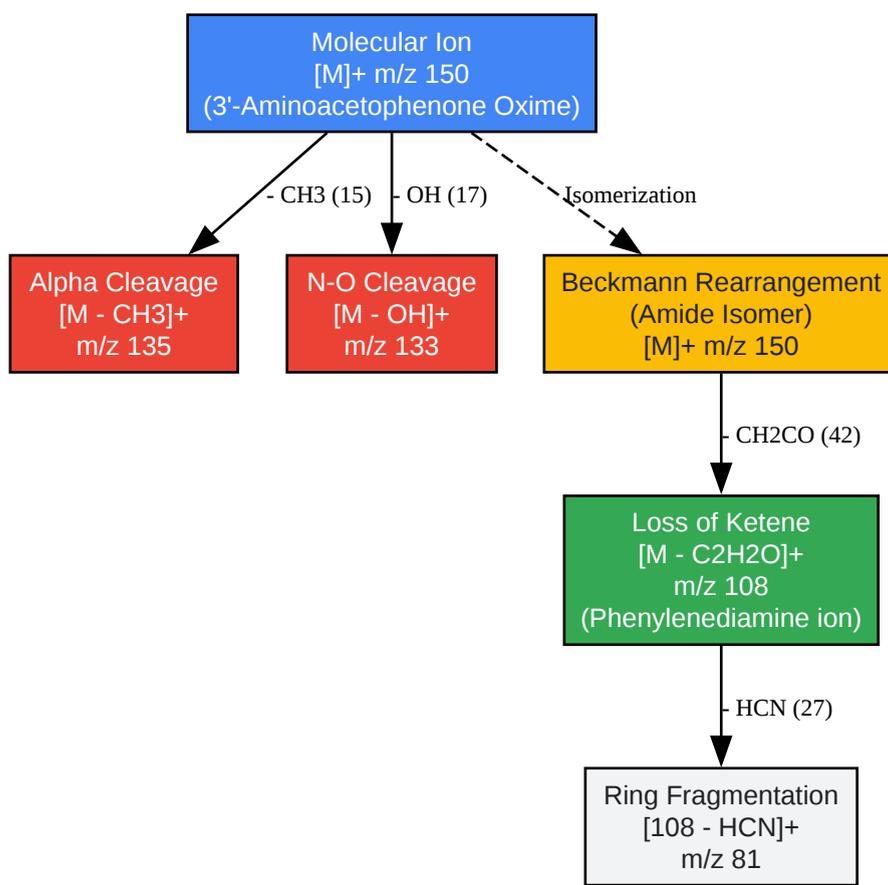
Under EI conditions, oximes often undergo a rearrangement analogous to the solution-phase Beckmann rearrangement.

- Rearrangement: The oxime radical cation rearranges to the amide isomer, 3'-aminoacetanilide (MW 150).
- Ketene Loss: The amide intermediate undergoes a McLafferty-like rearrangement or direct cleavage to lose a neutral ketene molecule (, 42 Da).
- Resulting Ion:m/z 108 (). This ion corresponds to the phenylenediamine radical cation and is a key diagnostic marker for the meta- and para-isomers.

D. Aromatic Fragmentation Series

- m/z 93: Loss of the amide/oxime side chain entirely can yield the aminophenyl cation ().
- m/z 65: Loss of HCN from the m/z 92/93 species, typical of aniline derivatives (cyclopentadienyl cation).

Visualization of Fragmentation Pathways[4]



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Figure 1: Proposed EI-MS fragmentation pathways for **3'-aminoacetophenone oxime**, highlighting the Beckmann rearrangement route.

Comparative Analysis: Distinguishing Isomers

The most critical analytical task is distinguishing the 3' (meta) isomer from the 2' (ortho) isomer.

The "Ortho Effect" Discriminator

- 2'-Aminoacetophenone Oxime: The amino group is adjacent to the oxime. This proximity facilitates an intramolecular nucleophilic attack, leading to the loss of water (18 Da) or methanol (32 Da) depending on conditions, often forming a cyclic benzisoxazole or indazole cation.
 - Key Peak: m/z 132 (M-18) is often the base peak or very intense.

- **3'-Aminoacetophenone Oxime:** The meta-position prevents this direct interaction.
 - Key Peak:m/z 133 (M-17) is observed (loss of OH radical), but m/z 132 is significantly weaker or absent compared to the ortho isomer.

Summary Table of Diagnostic Ions

m/z	Ion Identity	3'-Isomer (Meta) Intensity	2'-Isomer (Ortho) Intensity
150	Molecular Ion ()	High	Moderate
135		Moderate	Low
133		High	Moderate
132		Low / Absent	Very High (Diagnostic)
108	(Ketene Loss)	High	Low

References

- NIST Mass Spectrometry Data Center.Acetophenone, 3'-amino- (Ketone Precursor) Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [\[Link\]](#)
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- PubChem.Acetophenone Oxime Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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